molecular formula C11H14O3 B1583244 3-(3-Ethoxyphenyl)propanoic acid CAS No. 28945-89-3

3-(3-Ethoxyphenyl)propanoic acid

Cat. No. B1583244
CAS RN: 28945-89-3
M. Wt: 194.23 g/mol
InChI Key: GAMHAASXRNFGCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves catalytic reduction . For instance, “3-(3-Methoxyphenyl)propionic acid” can be prepared by the catalytic (palladium on charcoal) reduction of its corresponding unsaturated acid with H2 .


Molecular Structure Analysis

The molecular structure of “3-(3-Ethoxyphenyl)propanoic acid” consists of an ethoxyphenyl group attached to a propanoic acid group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 194.23 , and it appears as a powder . The melting point is reported to be between 59-61°C .

Scientific Research Applications

Alternative to Phenolation in Polybenzoxazine Synthesis

3-(4-Hydroxyphenyl)propanoic acid, closely related to 3-(3-Ethoxyphenyl)propanoic acid, has been explored as a renewable building block for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. This novel approach provides a sustainable alternative to phenol, offering specific properties of benzoxazine to various compounds in material science (Trejo-Machin et al., 2017).

Electrosynthesis in Organic Chemistry

Electrosynthesis has been used for the hydrogenation of 3-(methoxyphenyl)propenoic acids, leading to the production of 3-(methoxyphenyl)propanoic acids. This process, involving different electrochemical methods, highlights the versatility of this compound analogs in organic synthesis (Korotaeva et al., 2011).

Enantioselective Enzymatic Hydrolysis

Enantioselective enzymatic hydrolysis has been developed for the large-scale production of S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid, which is structurally similar to this compound. This process is significant for the synthesis of pharmaceutical compounds, demonstrating the potential application of this compound in drug synthesis (Deussen et al., 2003).

Anti-inflammatory Activities of Phenolic Compounds

Studies on phenolic compounds structurally related to this compound have shown anti-inflammatory effects. These studies enrich the chemical information on such compounds and provide a reference for further research into their potential therapeutic applications (Ren et al., 2021).

Safety Evaluation in Food Contact Materials

3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, a derivative of this compound, has been evaluated for safety in food contact materials. This highlights the importance of understanding the safety profile of chemical compounds, including those structurally related to this compound, in various applications (Flavourings, 2011).

Safety and Hazards

Safety data for “3-(3-Ethoxyphenyl)propanoic acid” indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Proper handling and storage are necessary to ensure safety .

Future Directions

The future directions for research on “3-(3-Ethoxyphenyl)propanoic acid” could involve further exploration of its synthesis, chemical reactions, and potential biological activities . This could lead to a better understanding of its properties and potential applications.

properties

IUPAC Name

3-(3-ethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-14-10-5-3-4-9(8-10)6-7-11(12)13/h3-5,8H,2,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMHAASXRNFGCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00303508
Record name 3-(3-ethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28945-89-3
Record name 28945-89-3
Source DTP/NCI
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Record name 3-(3-ethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-ethoxyphenyl)propanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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